![molecular formula C18H23N3S B2876612 N-丁基-1-苯基-3,4-二氢吡咯并[1,2-a]吡嗪-2(1H)-甲硫代酰胺 CAS No. 393823-40-0](/img/structure/B2876612.png)

N-丁基-1-苯基-3,4-二氢吡咯并[1,2-a]吡嗪-2(1H)-甲硫代酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

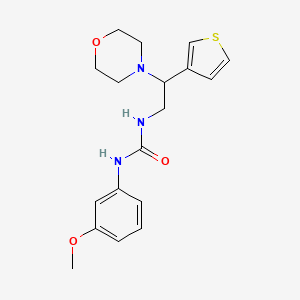

“N-butyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide” is a chemical compound that falls under the category of pyrrolopyrazine derivatives . Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, including “N-butyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide”, involves various routes such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis

The molecular structure of “N-butyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide” includes a pyrrole ring and a pyrazine ring, which are part of the pyrrolopyrazine scaffold .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-butyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide” include cyclization, ring annulation, cycloaddition, and direct C-H arylation .科学研究应用

抗菌和抗菌应用

这些化合物的一个重要应用领域是开发抗菌和抗菌剂。研究表明,某些衍生物对各种微生物和细菌菌株表现出有效的活性。例如,研究已经合成和测试了各种吡唑-1-甲硫代酰胺衍生物,发现特定的化合物对大肠杆菌和变形杆菌表现出杀菌活性 (刘新华、王世范,& 宋宝安,2007)。另一项关于 N-取代苯基/环己基-2-(吡啶-4-羰基)肼-1-甲硫代酰胺的研究发现,一些化合物对革兰氏阳性菌具有活性,包括耐甲氧西林金黄色葡萄球菌 (MRSA),突出了这些化合物作为抗菌剂的潜力 (M. A. Bhat, A. M. Naglah, A. A. Khan, & A. Al‐Dhfyan, 2022)。

抗氧化特性

抗氧化能力是另一个重要的应用领域。涉及类似化合物合成的研究已经证明了它们在清除自由基方面的潜力,表明它们在开发抗氧化剂方面的用途。例如,一项关于新型取代吡唑的合成、表征、抗菌筛选和自由基清除活性的研究表明,氯代衍生物具有显着的抗氧化活性,表明它们在治疗氧化应激相关疾病中很有用 (N. M. Hamada & N. Y. M. Abdo, 2015)。

DNA 结合和抗癌潜力

一些研究已经探索了这些化合物的 DNA 结合特性,表明它们在癌症治疗中的潜在应用。例如,一项关于新型杂环稠合吡唑喹啉的合成和 DNA 结合相互作用的研究表明,某些衍生物表现出有效的抗菌活性,并且由于它们与 DNA 相互作用的能力,可能用作抗癌剂 (D. S. Lamani, K. Reddy, & H. Naik, 2010)。

未来方向

Pyrrolopyrazine derivatives, including “N-butyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide”, have shown promise in various biological applications . Therefore, future research could focus on further exploring the synthetic methods and biological activities of these compounds to design and synthesize new leads to treat various diseases .

作用机制

Target of Action

N-butyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a derivative of pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings . Pyrrolopyrazine derivatives have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that pyrrolopyrazine derivatives interact with their targets to exhibit their biological activities .

Biochemical Pathways

Pyrrolopyrazine derivatives have been known to affect various biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Pyrrolopyrazine derivatives have exhibited various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

属性

IUPAC Name |

N-butyl-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3S/c1-2-3-11-19-18(22)21-14-13-20-12-7-10-16(20)17(21)15-8-5-4-6-9-15/h4-10,12,17H,2-3,11,13-14H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFFHGBERKKNNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=S)N1CCN2C=CC=C2C1C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301323416 |

Source

|

| Record name | N-butyl-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24790002 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

393823-40-0 |

Source

|

| Record name | N-butyl-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]propanamide](/img/structure/B2876530.png)

![5-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2876532.png)

![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2876534.png)

![2-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B2876535.png)

![Methyl 4-(6-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate](/img/structure/B2876538.png)

![1-ethyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2876540.png)

![4-chlorobenzyl {5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2876542.png)